molecular formula C10H12N2O2S B2638367 3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid CAS No. 891755-28-5

3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B2638367
CAS No.: 891755-28-5
M. Wt: 224.28
InChI Key: XQVDKPOJYPVQKX-UHFFFAOYSA-N
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Description

3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in a multistage system with continuous flow, without the isolation of intermediate compounds. The reaction conditions often include the use of a dehydrating system comprising 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using a three-reactor multistage system. This method allows for the continuous production of the compound, enhancing efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group in 3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid enhances its stability and may improve its binding affinity to certain molecular targets. This makes it a unique and valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-10(2,3)7-5-15-9-11-6(8(13)14)4-12(7)9/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVDKPOJYPVQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC2=NC(=CN12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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